Cas no 634-38-8 (2-Methylquinoline-4-carboxylic acid)

2-Methylquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Methylquinoline-4-carboxylic acid
- 2-Methyl-quinoline-4-carboxylic acid
- 4-Quinolinecarboxylicacid, 2-methyl-
- 4-Quinaldinecarboxylic acid
- Aniluvitonic acid
- Methylquinoline-4-carboxylic acid
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- MDL: MFCD00093919
- インチ: InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14)
- InChIKey: UIDHNPTVQFNWOJ-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC=C2C(=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 187.06300
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
じっけんとくせい
- 密度みつど: 1.285±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 261-262 ºC
- ようかいど: 極微溶性(0.3 g/l)(25ºC)、
- PSA: 50.19000
- LogP: 2.24140
2-Methylquinoline-4-carboxylic acid セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
- 危険レベル:IRRITANT
2-Methylquinoline-4-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methylquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D959961-100g |
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID |
634-38-8 | 98% | 100g |
$140 | 2024-06-06 | |
Apollo Scientific | OR4212-5g |
2-Methylquinoline-4-carboxylic acid |
634-38-8 | 5g |
£32.00 | 2025-02-20 | ||
Enamine | EN300-00923-0.1g |
2-methylquinoline-4-carboxylic acid |
634-38-8 | 93% | 0.1g |
$19.0 | 2023-05-01 | |
Enamine | EN300-00923-2.5g |
2-methylquinoline-4-carboxylic acid |
634-38-8 | 93% | 2.5g |
$54.0 | 2023-05-01 | |
Enamine | EN300-00923-5.0g |
2-methylquinoline-4-carboxylic acid |
634-38-8 | 93% | 5g |
$92.0 | 2023-05-01 | |
Enamine | EN300-00923-1.0g |
2-methylquinoline-4-carboxylic acid |
634-38-8 | 93% | 1g |
$32.0 | 2023-05-01 | |
abcr | AB218311-5g |
2-Methyl-4-quinolinecarboxylic acid, 95%; . |
634-38-8 | 95% | 5g |
€110.00 | 2024-04-16 | |
Chemenu | CM143262-100g |
2-Methyl-quinoline-4-carboxylic acid |
634-38-8 | 95% | 100g |
$532 | 2021-08-05 | |
abcr | AB218311-5 g |
2-Methyl-4-quinolinecarboxylic acid; 95% |
634-38-8 | 5g |
€149.80 | 2022-06-11 | ||
TRC | M333333-1g |
2-Methylquinoline-4-carboxylic Acid |
634-38-8 | 1g |
$ 55.00 | 2022-06-03 |
2-Methylquinoline-4-carboxylic acid 関連文献
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E. G. Brain,F. P. Doyle,M. D. Mehta,D. Miller,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 491
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Jing-can Qin,Zheng-yin Yang,Long Fan,Xiao-ying Cheng,Tian-rong Li,Bao-dui Wang Anal. Methods 2014 6 7343
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5. Formula index
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Ian P. Sword J. Chem. Soc. C 1970 1916
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Jeffrey D. Rudolf,Tyler A. Alsup,Baofu Xu,Zining Li Nat. Prod. Rep. 2021 38 905
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9. LXXVI.—Harmine and harmaline. Part VII. A synthesis of apoharmine and of certain carboline and copyrine derivativesWilfrid Lawson,William Henry Perkin,Robert Robinson J. Chem. Soc. Trans. 1924 125 626
2-Methylquinoline-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 2-Methylquinoline-4-carboxylic acid (CAS: 634-38-8)
2-Methylquinoline-4-carboxylic acid (CAS: 634-38-8) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in drug development.
One of the most notable advancements in the study of 2-Methylquinoline-4-carboxylic acid is its role as a precursor in the synthesis of biologically active molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors. Researchers utilized the compound's quinoline core to design derivatives that exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study reported a 60% reduction in tumor growth in murine models treated with these derivatives, underscoring the compound's potential in oncology.
In addition to its anticancer properties, recent research has also investigated the antimicrobial efficacy of 2-Methylquinoline-4-carboxylic acid. A 2022 study in the European Journal of Medicinal Chemistry revealed that derivatives of this compound displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell membrane integrity, as confirmed through electron microscopy and fluorescence-based assays.
Another area of interest is the compound's anti-inflammatory potential. A 2023 preprint on bioRxiv described the synthesis of 2-Methylquinoline-4-carboxylic acid derivatives that selectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. The derivatives showed a 10-fold higher selectivity for COX-2 compared to COX-1, suggesting their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings were further supported by in vivo studies demonstrating reduced edema and inflammatory markers in treated subjects.
Despite these promising results, challenges remain in the clinical translation of 2-Methylquinoline-4-carboxylic acid-based therapeutics. Issues such as poor solubility and bioavailability have been reported in preclinical studies. However, recent advancements in formulation strategies, including the use of nanoparticle-based delivery systems, have shown promise in overcoming these limitations. A 2023 study in the International Journal of Pharmaceutics reported a 3-fold increase in oral bioavailability when the compound was encapsulated in polymeric nanoparticles.
In conclusion, 2-Methylquinoline-4-carboxylic acid (CAS: 634-38-8) continues to be a compound of significant interest in chemical biology and drug discovery. Its versatile scaffold allows for the development of derivatives with diverse pharmacological activities, ranging from anticancer to antimicrobial effects. While challenges in drug development persist, ongoing research and innovative formulation strategies are paving the way for its potential clinical applications. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in combination therapies.
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